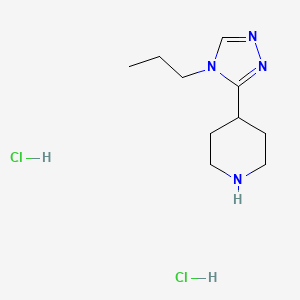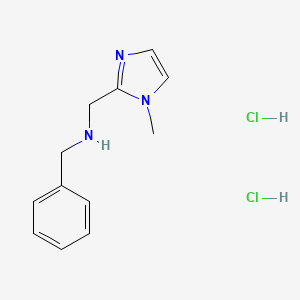
N-benzyl-1-(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Overview
Description
“N-benzyl-1-(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound that has potential therapeutic applications . It inhibits the binding of p34 protein to NEDD4-1 protein and can be used as an anti-cancer agent . It can also be used as an HIV integrase inhibitor .
Synthesis Analysis
The synthesis of imidazole compounds involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The empirical formula of the compound is C9H12ClN3 .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Pharmaceutical Research
This compound, with its imidazole core, is a key player in the development of new therapeutic agents. Imidazole derivatives are known for their biological activities, which include antimicrobial, antifungal, and anticancer properties . The presence of the benzyl group may enhance these properties, making it a valuable candidate for drug synthesis and medicinal chemistry studies.
Biopharma Production
The compound’s role in biopharma production is significant. It could be involved in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex molecules. The imidazole ring is a common motif in many biologically active compounds, making it a versatile building block in biopharma research .
Mechanism of Action
The mechanism of action of “N-benzyl-1-(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride” involves the inhibition of the binding of p34 protein to NEDD4-1 protein . This action can make it useful as an anti-cancer agent . It can also inhibit HIV integrase, making it potentially useful in the treatment of HIV .
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-8-7-14-12(15)10-13-9-11-5-3-2-4-6-11;;/h2-8,13H,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICPLBRGUXLZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




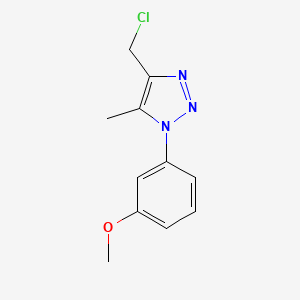
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/structure/B1456073.png)
![3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1456074.png)


![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)
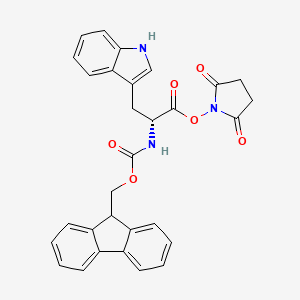
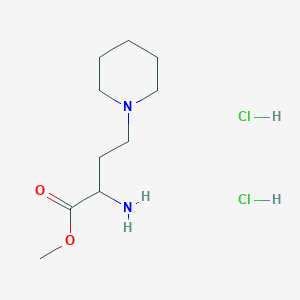
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
